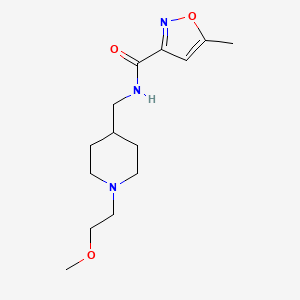

2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

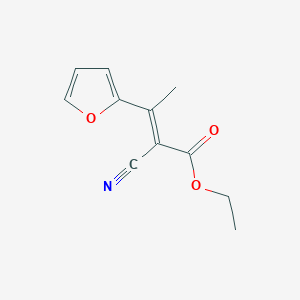

The compound "2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide" is a fluorinated heterocyclic molecule that is structurally related to various quinoline and isoquinoline derivatives. These types of compounds have been extensively studied due to their potential applications in medicinal chemistry and material science. The presence of fluorine atoms in such compounds is particularly interesting because of the unique properties that fluorine imparts, such as increased lipophilicity and metabolic stability, making them attractive for drug development and imaging studies .

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives often involves strategic functionalization of the quinoline ring system. For instance, the lithiation of fluoroquinolines followed by iodination has been used to synthesize dihalo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonists and are evaluated as ligands for medical imaging studies . Similarly, the reaction of N-fluoropyridinium fluoride with isonitriles has been shown to yield picolinamides, indicating the potential for generating diverse fluorinated pyridine derivatives through reactive carbene intermediates . These methods highlight the synthetic versatility of fluorinated heterocycles and their amenability to further functionalization.

Molecular Structure Analysis

The molecular structure of fluorinated quinolines and isoquinolines is characterized by the presence of a fluorine atom, which can influence the electronic distribution and conformational stability of the molecule. For example, the determination of activation parameters for the atropisomerization of a related fluorinated quinazolinone compound suggests that the presence of fluorine can affect the energy barrier for conformational changes, which is an important consideration in the design of bioactive molecules .

Chemical Reactions Analysis

Fluorinated heterocycles like "2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide" can undergo various chemical reactions that are essential for their application in drug synthesis and material science. The reactivity of such compounds can be tailored by the introduction of fluorine, which can affect both the reactivity and selectivity of the reactions they undergo. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves multiple steps, including cyclization, halogenation, and cross-coupling reactions, demonstrating the complex reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocycles are influenced by the presence of fluorine, which is highly electronegative and can significantly alter the lipophilicity, acidity, and overall stability of the molecule. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The optical properties of related fluorophores, for example, have been studied, revealing insights into their potential use in non-linear optic applications . The antimicrobial activity of various fluorinated quinazoline derivatives has also been evaluated, showing that these compounds can exhibit significant biological activity .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of quinoline and isoquinoline derivatives, focusing on their antibacterial activities and potential as fluorophores. For instance, studies on quinolone antibacterial agents reveal the synthesis and evaluation of substituted quinoline carboxylic acids and their structure-activity relationships against Gram-negative organisms (Sánchez et al., 1988). Similarly, the synthesis of "push-pull" fluorophores based on arylpyridine and arylquinoline shows significant developments in the optical properties of these compounds for potential applications in non-linear optics and imaging (Kopchuk et al., 2019).

Antibacterial and Antimicrobial Studies

Several studies have synthesized fluoroquinolone-based compounds and evaluated their antimicrobial activities. Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones with demonstrated antifungal and antibacterial properties, highlighting the potential of these compounds in medicinal chemistry (Patel & Patel, 2010). Additionally, the synthesis of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline has been explored, revealing their cytotoxic activity and providing insights into structure-activity relationships relevant to cancer research (Deady et al., 2000).

Receptor Binding and Imaging Studies

The development of radioligands for imaging and visualization of peripheral benzodiazepine receptors has been a significant area of research. Compounds such as N-[11C]methylated quinoline-2-carboxamides have been labeled and evaluated for their potential in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors, demonstrating high specific binding and promising results for noninvasive assessment in vivo (Matarrese et al., 2001).

Mécanisme D'action

The mechanism of action of fluoropyridines and related compounds depends on their specific structure and the biological system in which they are used. For instance, a study has reported the use of a fluoropyridine derivative as a radiotracer for molecular imaging of prostate-specific membrane antigen (PSMA) in prostate cancer .

Orientations Futures

Fluoropyridines and related compounds have a wide range of applications in the fields of molecular imaging, pharmaceuticals, and materials . It is expected that many novel applications of these compounds will be discovered in the future . For instance, Benchchem offers qualified products for similar compounds, indicating potential commercial applications.

Propriétés

IUPAC Name |

2-(6-fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-13-6-5-11(9-19-13)16(22)20-8-7-10-3-1-2-4-12(10)14(20)15(18)21/h1-6,9,14H,7-8H2,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHUTOKLXGCTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)N)C(=O)C3=CN=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)